molecular formula C17H21N5O B2793022 [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone CAS No. 1326869-33-3

[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone

Cat. No. B2793022
CAS RN: 1326869-33-3
M. Wt: 311.389
InChI Key: PILVULNXWJMPSM-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a 1,2,3-triazole ring, a piperazine ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The piperazine ring is a six-membered ring containing two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might undergo reactions with electrophiles, while the piperazine ring might undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar 1,2,3-triazole ring and the piperazine ring might make this compound soluble in polar solvents .

Scientific Research Applications

Antifungal Properties

The compound exhibits promising antifungal activity. Specifically, it has been shown to be effective against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis. The synthesis involves Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol, resulting in the formation of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .

Antitubercular Activity

Imidazole-containing compounds have also been investigated for their antitubercular potential. While not directly related to the compound , it’s worth noting that imidazole derivatives have shown activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Anti-HIV-1 Activity

Certain indole derivatives, including those containing imidazole moieties, have demonstrated anti-HIV-1 properties. Although not the exact compound, analogs such as 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone have exhibited efficacy against HIV-1 .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without more information, it’s difficult to predict what this might be .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its biological activity, developing new synthetic routes, or investigating its physical and chemical properties .

properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-3-8-20-9-11-21(12-10-20)17(23)16-13-22(19-18-16)15-6-4-14(2)5-7-15/h3-7,13H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILVULNXWJMPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone

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